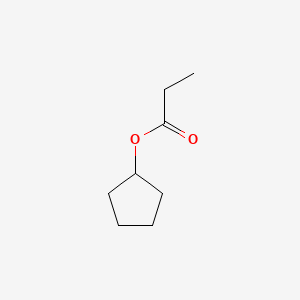

Cyclopentyl propionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

22499-66-7 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

cyclopentyl propanoate |

InChI |

InChI=1S/C8H14O2/c1-2-8(9)10-7-5-3-4-6-7/h7H,2-6H2,1H3 |

InChI Key |

MRKZAZMYXYSBDG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1CCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Cyclopentyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl propionate is an ester of significant interest in various chemical and pharmaceutical applications. Its synthesis in a laboratory setting can be achieved through several established pathways, each offering distinct advantages in terms of yield, reaction conditions, and scalability. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound: Fischer-Speier esterification, acylation using propanoyl chloride, and transesterification. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to assist researchers in the efficient and effective synthesis of this target molecule.

Introduction

This compound (C8H14O2) is a carboxylate ester characterized by a cyclopentyl group attached to the oxygen of the propionate moiety. Its molecular structure lends it to applications in fragrance, flavor, and as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Understanding the viable synthetic pathways is crucial for its production and utilization in research and development. This document outlines the core methodologies for the laboratory-scale synthesis of this compound, with a focus on practical application and data-driven insights.

Synthesis Pathways

The synthesis of this compound can be approached through three primary methods, each based on fundamental organic reactions.

Fischer-Speier Esterification

The most traditional and widely used method for ester synthesis is the Fischer-Speier esterification. This acid-catalyzed equilibrium reaction involves the condensation of a carboxylic acid (propionic acid) with an alcohol (cyclopentanol).[1][2][3] To drive the reaction towards the formation of the ester, it is common practice to use an excess of one of the reactants, typically the less expensive one, or to remove water as it is formed.[3]

Reaction Scheme:

Propionic Acid + Cyclopentanol ⇌ this compound + Water

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a heating mantle. For reactions where water removal is critical for high yield, a Dean-Stark apparatus or a Soxhlet extractor with a drying agent (e.g., molecular sieves) can be placed between the flask and the condenser.

-

Reactants:

-

Cyclopentanol (1.0 equivalent)

-

Propionic acid (1.5 to 3.0 equivalents)

-

Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, 0.05 equivalents)

-

Solvent (optional, e.g., toluene, cyclohexane)

-

-

Procedure: a. To the round-bottom flask, add cyclopentanol, propionic acid, and the solvent (if used). b. Slowly add the acid catalyst while stirring. c. Heat the mixture to reflux and maintain for 2-6 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). d. Once the reaction is complete, cool the mixture to room temperature.

-

Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted propionic acid), and finally with brine. c. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). d. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. e. The crude this compound can be purified by fractional distillation under reduced pressure.

Acylation with Propanoyl Chloride

A more rapid and often higher-yielding alternative to Fischer esterification is the reaction of cyclopentanol with an acyl chloride, specifically propanoyl chloride.[4][5] This reaction is a nucleophilic acyl substitution and is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.[5]

Reaction Scheme:

Propanoyl Chloride + Cyclopentanol → this compound + HCl

-

Apparatus Setup: A round-bottom flask equipped with a dropping funnel and a magnetic stirrer is set up in an ice bath. The reaction should be conducted in a well-ventilated fume hood due to the evolution of HCl gas.

-

Reactants:

-

Cyclopentanol (1.0 equivalent)

-

Propanoyl chloride (1.1 equivalents)

-

Anhydrous pyridine or triethylamine (1.2 equivalents)

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

-

Procedure: a. Dissolve cyclopentanol and the base in the anhydrous solvent in the round-bottom flask and cool the mixture in an ice bath. b. Add propanoyl chloride dropwise from the dropping funnel to the stirred solution. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or GC.

-

Work-up and Purification: a. Quench the reaction by the slow addition of water. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine. d. Dry the organic layer over anhydrous sodium sulfate. e. Filter and concentrate the solution under reduced pressure. f. Purify the crude product by fractional distillation.

Transesterification

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol.[6] To synthesize this compound via this route, a readily available propionate ester (e.g., methyl propionate or ethyl propionate) is reacted with cyclopentanol in the presence of an acid or base catalyst.[6] The equilibrium is driven towards the product by removing the lower-boiling alcohol byproduct (e.g., methanol or ethanol) by distillation.

Reaction Scheme:

Methyl Propionate + Cyclopentanol ⇌ this compound + Methanol

-

Apparatus Setup: A round-bottom flask is fitted with a distillation head and a condenser to facilitate the removal of the low-boiling alcohol byproduct.

-

Reactants:

-

Methyl or Ethyl Propionate (can be used as the limiting reagent or in excess)

-

Cyclopentanol (in excess if the propionate ester is the limiting reagent)

-

Catalyst (e.g., sodium methoxide for base-catalyzed, or sulfuric acid for acid-catalyzed)

-

-

Procedure: a. Charge the flask with the propionate ester, cyclopentanol, and the catalyst. b. Heat the reaction mixture to a temperature that allows for the distillation of the alcohol byproduct (methanol or ethanol). c. Continue the reaction until the byproduct ceases to distill. The reaction progress can also be monitored by GC.

-

Work-up and Purification: a. Cool the reaction mixture. b. If a base catalyst was used, neutralize it with a weak acid. If an acid catalyst was used, neutralize with a weak base. c. Wash the mixture with water and brine in a separatory funnel. d. Dry the organic layer over an anhydrous drying agent. e. Filter and remove any excess starting materials and solvent by distillation. f. Purify the final product by fractional distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via the described pathways. Yields are highly dependent on specific reaction conditions and purification efficiency.

| Synthesis Pathway | Reactants | Catalyst | Typical Reaction Time | Typical Yield (%) |

| Fischer-Speier Esterification | Cyclopentanol, Propionic Acid | H₂SO₄ or p-TsOH | 2 - 6 hours | 60 - 80 |

| Acylation | Cyclopentanol, Propanoyl Chloride | Pyridine or Et₃N | 1 - 3 hours | 85 - 95 |

| Transesterification | Methyl Propionate, Cyclopentanol | NaOMe or H₂SO₄ | 4 - 8 hours | 70 - 90 |

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| CAS Number | 22499-66-7[7] |

| Boiling Point | 178.1 °C at 760 mmHg[7] |

| Density | 0.97 g/cm³[7] |

| Appearance | Colorless liquid |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃): Chemical shifts (δ) are expected for the cyclopentyl protons (multiplet), the α-methylene protons of the propionate group (quartet), and the β-methyl protons of the propionate group (triplet).

-

¹³C NMR (CDCl₃): Signals are expected for the carbonyl carbon, the oxygen-linked methine carbon of the cyclopentyl group, and the various methylene and methyl carbons.

-

IR (neat): A strong characteristic absorption band for the C=O stretch of the ester is expected around 1735-1750 cm⁻¹. C-O stretching bands are also expected.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) at m/z = 142 should be observable, along with characteristic fragmentation patterns of esters.

Visualizations

Synthesis Pathways Overview

Caption: Overview of the three main synthesis pathways to this compound.

Fischer-Speier Esterification Workflow

Caption: Experimental workflow for Fischer-Speier esterification.

Logical Relationship of Synthesis Methods

Caption: Logical relationship between the different synthesis methods.

Conclusion

The synthesis of this compound in a laboratory setting can be readily achieved through Fischer-Speier esterification, acylation with propanoyl chloride, or transesterification. The choice of method will depend on factors such as the desired yield, reaction time, availability of starting materials, and the scale of the synthesis. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize and characterize this compound for their specific applications.

References

- 1. Methyl 3-cyclopropyl-3-oxopropionate(32249-35-7) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0030058) [hmdb.ca]

- 4. Cyclopentane, 2-propenyl- (CAS 3524-75-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 3-Cyclopentyl-1-propanol (CAS 767-05-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Cyclopentanepropanoic acid | C8H14O2 | CID 8818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound|lookchem [lookchem.com]

Cyclopentyl propionate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl propionate is an organic compound, an ester of cyclopentanol and propionic acid. It is recognized for its applications in the fragrance industry and, more significantly, as a crucial component in pharmaceutical formulations, particularly in the design of prodrugs. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, synthesis, and its role in drug delivery, tailored for a scientific audience.

Chemical and Physical Properties

This compound, also known as cyclopentyl propanoate, is characterized by the following identifiers and properties.

| Property | Value | Reference |

| CAS Number | 22499-66-7 | |

| Molecular Formula | C₈H₁₄O₂ | |

| Molecular Weight | 142.198 g/mol | |

| Density | 0.97 g/cm³ | |

| Boiling Point | 178.1 °C at 760 mmHg | |

| Flash Point | 56.4 °C | |

| Appearance | Clear, colorless to yellow liquid | [1] |

| Solubility | Insoluble in water | [1] |

Applications in Industry

Fragrance and Flavor

This compound and related compounds are utilized in the fragrance and flavoring industries for their characteristic fruity and floral notes. These esters can be incorporated into a variety of consumer products to impart pleasant aromas.

Pharmaceutical Prodrugs

A primary application of the this compound moiety is in the synthesis of ester prodrugs. The lipophilic nature of the cyclopentylpropionate group allows for the formulation of long-acting injectable drugs. When attached to a parent drug molecule, this ester group can slow its release into the bloodstream, thereby extending the drug's therapeutic effect and reducing the frequency of administration.

A prominent example is Testosterone Cypionate , an androgen and anabolic steroid medication. In this formulation, testosterone is esterified with 3-cyclopentylpropionic acid. This modification increases the half-life of testosterone, allowing for less frequent injections in hormone replacement therapy.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from cyclopentanol and propionic acid using an acid catalyst, a method known as Fischer esterification.

Materials:

-

Cyclopentanol

-

Propionic acid

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst like p-toluenesulfonic acid

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine cyclopentanol and an excess of propionic acid (e.g., 1.5 to 2 molar equivalents). The use of excess propionic acid helps to drive the equilibrium towards the product side.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction should be monitored for completion, which can take several hours.

-

Workup - Neutralization: After the reaction has cooled to room temperature, transfer the mixture to a separatory funnel. Dilute with diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess propionic acid and the sulfuric acid catalyst. Repeat the wash until no more CO₂ evolution is observed.

-

Workup - Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and remove the diethyl ether solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation to yield the final product.

Signaling Pathways and Logical Relationships

Prodrug Activation of Testosterone Cypionate

This compound is a key component of testosterone cypionate, which functions as a prodrug. A prodrug is an inactive compound that is converted into an active drug within the body. The following diagram illustrates the logical workflow of testosterone cypionate's activation and subsequent mechanism of action.

Caption: Prodrug activation pathway of Testosterone Cypionate.

This diagram illustrates that after administration, testosterone cypionate is slowly released and hydrolyzed by esterase enzymes in the bloodstream to release the active drug, testosterone. Testosterone can then bind to the androgen receptor directly or be converted to the more potent dihydrotestosterone (DHT), which also binds to the androgen receptor. This binding initiates changes in gene transcription, leading to the physiological effects associated with testosterone.

References

Spectroscopic Profile of Cyclopentyl Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl propionate is an ester characterized by a cyclopentyl ring attached to a propionate group. As with any chemical entity in the pharmaceutical and chemical research landscape, a thorough understanding of its structural and physicochemical properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule, enabling its identification, purity assessment, and structural elucidation. This technical guide presents a summary of the expected spectroscopic data for this compound, based on established principles and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally-derived spectra for this compound, the following data tables are based on established chemical shift ranges, characteristic infrared absorption frequencies, and predictable mass spectrometry fragmentation patterns for cyclopentyl and propionate moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1' (CH-O) | 4.9 - 5.2 | Multiplet | 1H |

| H-2', H-5' (CH₂) | 1.6 - 1.9 | Multiplet | 4H |

| H-3', H-4' (CH₂) | 1.4 - 1.7 | Multiplet | 4H |

| H-2 (CH₂) | 2.2 - 2.4 | Quartet | 2H |

| H-3 (CH₃) | 1.0 - 1.2 | Triplet | 3H |

Predicted in CDCl₃ at 300 MHz. Chemical shifts for the cyclopentyl group are based on typical values for cyclopentyl esters.[1][2][3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 173 - 175 |

| C-1' (CH-O) | 75 - 78 |

| C-2', C-5' (CH₂) | 32 - 35 |

| C-3', C-4' (CH₂) | 23 - 26 |

| C-2 (CH₂) | 27 - 30 |

| C-3 (CH₃) | 8 - 11 |

Predicted in CDCl₃ at 75 MHz. Chemical shifts are estimated based on analogous ester compounds.[4][5][6][7][8]

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1735 - 1750 | Strong |

| C-O (Ester) | 1150 - 1250 | Strong |

| C-H (sp³ stretch) | 2850 - 2960 | Medium-Strong |

| C-H (sp³ bend) | 1450 - 1470 | Medium |

Predicted for a liquid film sample. These are characteristic absorption frequencies for saturated aliphatic esters.[9][10][11][12]

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Predicted Fragment |

| 142 | [M]⁺ (Molecular Ion) |

| 113 | [M - C₂H₅]⁺ |

| 85 | [M - OCOC₂H₅]⁺ or [C₅H₉O]⁺ |

| 69 | [C₅H₉]⁺ |

| 57 | [C₂H₅CO]⁺ |

| 29 | [C₂H₅]⁺ |

Predicted for Electron Ionization (EI) source. Fragmentation patterns are inferred from the analysis of similar esters.[13][14][15][16][17][18]

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid sample like this compound. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be chosen based on the sample's solubility and its residual peak should not interfere with the analyte's signals.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Data Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the simplest method is to prepare a neat liquid film. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample-loaded plates in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

A typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer. Direct infusion via a heated probe can also be used.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, typically performed at 70 eV.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 20-200 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic-Structural Correlations

The following diagram illustrates how the different spectroscopic techniques provide information about the various structural components of this compound.

Caption: Correlation of spectroscopic techniques to structural elucidation of this compound.

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Esterification and IR Spectroscopy Results PP | Writing in Biology [bcrc.bio.umass.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. 3-Cyclopentylpropionic acid, ethyl ester [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. revroum.lew.ro [revroum.lew.ro]

- 16. GCMS Section 6.14 [people.whitman.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Physical Properties of Cyclopentyl Propionate

This guide provides a comprehensive overview of the key physical properties of Cyclopentyl propionate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work. This document outlines the experimentally determined values for these properties and provides detailed methodologies for their measurement.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 178.1 | °C | at 760 mmHg[1][2] |

| Density | 0.97 | g/cm³ | Standard conditions |

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization and application of chemical compounds. The following sections detail the standard experimental procedures for measuring the boiling point and density of liquids such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][4] This property is a key indicator of a substance's purity.[3]

Methodology: Micro-Reflux Method

This method is suitable for small sample volumes and provides an accurate measurement of the boiling point.[5]

-

Apparatus:

-

Small test tube (e.g., 150 mm diameter)

-

Thermometer with a suitable range

-

Heating block or oil bath

-

Magnetic stirrer and a small magnetic stir bar

-

Clamps and stand

-

-

Procedure: [5]

-

Place approximately 0.5 mL of this compound into the small test tube and add a magnetic stir bar.

-

Clamp the test tube in the heating block or oil bath.

-

Position the thermometer bulb approximately 1 cm above the surface of the liquid.

-

Begin gentle stirring and heating of the sample.

-

Observe the liquid until it begins to boil and a ring of condensing vapor (refluxing) is visible on the inner wall of the test tube.

-

Ensure the thermometer bulb is level with this reflux ring for an accurate reading.

-

The stable temperature reading on the thermometer at this point is the boiling point of the liquid.

-

Cease heating and allow the apparatus to cool.

-

Methodology: Capillary Method

An alternative method for determining the boiling point of a small amount of liquid.[4]

-

Apparatus:

-

Capillary tube (sealed at one end)

-

A small sample of the liquid in a container

-

Heating apparatus

-

-

Procedure: [4]

-

Invert an empty glass capillary tube into a container with the liquid sample.

-

Heat the liquid, which will cause the vapor pressure to increase and gas to enter the capillary tube, expelling any trapped air. This will be observed as bubbles emerging from the bottom of the capillary tube.

-

Allow the liquid to cool.

-

The temperature at which the liquid begins to enter the capillary tube is the boiling point, as the vapor pressure inside the tube equals the atmospheric pressure.

-

Density is the mass of a substance per unit volume. It is a fundamental physical property used for substance identification and purity assessment.

Methodology: Direct Measurement of Mass and Volume

This is a straightforward method for determining the density of a liquid.

-

Apparatus:

-

Volumetric flask or a precise measuring cylinder

-

Analytical balance

-

-

Procedure:

-

Measure the mass of a clean, dry volumetric flask or measuring cylinder and record it.

-

Carefully add a known volume of this compound to the flask or cylinder.

-

Measure the total mass of the container with the liquid and record it.

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the total mass.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid compound.

Caption: Workflow for determining the boiling point and density of a liquid.

References

Unveiling the Therapeutic Potential of Cyclopentyl Propionate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of cyclopentyl propionate derivatives and related cyclopentane-containing compounds. While this compound itself is primarily recognized in the fragrance industry, its structural motif is present in several classes of naturally occurring and synthetic molecules with significant pharmacological properties. This document delves into the anti-inflammatory, antimicrobial, and cytostatic activities of these derivatives, presenting quantitative data, detailed experimental methodologies, and mechanistic insights to support further research and drug development endeavors.

Anti-inflammatory Activity of Cyclopentene Derivatives from Tabebuia avellanedae

Extracts from the inner bark of Tabebuia avellanedae have been found to contain a series of cyclopentenyl and cyclopentyl esters, collectively known as avellaneines, which exhibit notable anti-inflammatory properties. These compounds have been shown to reduce the production of key inflammatory mediators, suggesting their potential as therapeutic agents for inflammatory diseases.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of isolated cyclopentene derivatives have been quantified by measuring the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Several of these compounds demonstrated a dose-dependent reduction in both NO and PGE2 levels.[1][2]

| Compound | Test System | Endpoint | Result | Reference |

| Avellaneine B | LPS-stimulated RAW 264.7 cells | NO Production | Dose-dependent reduction | [1][2] |

| Avellaneine C | LPS-stimulated RAW 264.7 cells | NO Production | Dose-dependent reduction | [1][2] |

| Avellaneine D | LPS-stimulated RAW 264.7 cells | NO Production | Dose-dependent reduction | [1][2] |

| Known Cyclopentenyl Ester 1 | LPS-stimulated RAW 264.7 cells | NO Production | Dose-dependent reduction | [1][2] |

| Known Cyclopentenyl Ester 2 | LPS-stimulated RAW 264.7 cells | NO Production | Dose-dependent reduction | [1][2] |

| Known Cyclopentenyl Ester 1 | LPS-stimulated RAW 264.7 cells | PGE2 Production | Dose-dependent reduction | [1][2] |

| Known Cyclopentenyl Ester 2 | LPS-stimulated RAW 264.7 cells | PGE2 Production | Dose-dependent reduction | [1][2] |

Experimental Protocols

This protocol outlines the measurement of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.[3][4][5][6][7]

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., DMEM)

-

Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine in water)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of the Griess reagent (a 1:1 mixture of Component A and Component B) to each supernatant sample.

-

Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

This protocol describes the quantification of PGE2 levels in cell culture supernatants using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[8][9][10][11]

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Cell culture medium

-

PGE2 ELISA Kit (containing PGE2 conjugate, primary antibody, secondary antibody-HRP, substrate, and stop solution)

-

96-well microplate (pre-coated with capture antibody)

-

Wash buffer

-

Microplate reader

Procedure:

-

Seed and treat RAW 264.7 cells with test compounds and LPS as described in the NO production assay.

-

Collect the cell culture supernatant.

-

Add standards and samples to the wells of the pre-coated microplate.

-

Add the PGE2 conjugate and primary antibody to the wells and incubate as per the kit instructions.

-

Wash the plate multiple times with wash buffer.

-

Add the secondary antibody conjugated to horseradish peroxidase (HRP) and incubate.

-

Wash the plate again to remove unbound secondary antibody.

-

Add the substrate solution and incubate until color develops.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader. The concentration of PGE2 is inversely proportional to the signal.

Signaling Pathway

The anti-inflammatory effects of these cyclopentene derivatives are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][13]

References

- 1. Measurement of inflammatory cytokine levels via ELISAs [bio-protocol.org]

- 2. Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5.6. Griess Reagent Assay [bio-protocol.org]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2.2. Griess Assay to Measure Nitric Oxide Production by HD11 Cells [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. raybiotech.com [raybiotech.com]

- 9. file.elabscience.com [file.elabscience.com]

- 10. content.abcam.com [content.abcam.com]

- 11. arborassays.com [arborassays.com]

- 12. In vitro and in vivo anti-inflammatory effects of 5-hydroxyconiferaldehyde via NF-κB, MAPK/AP-1, and Nrf2 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MAPK and NF-κB signalling pathways regulate the expression of miRNA, let-7f in human endocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum chemical calculations on Cyclopentyl propionate

An In-depth Technical Guide to Quantum Chemical Calculations on Cyclopentyl Propionate

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of this compound. While specific computational studies on this compound are not extensively available in peer-reviewed literature, this document outlines the established theoretical methodologies and expected quantitative data based on computational studies of analogous ester compounds such as ethyl propionate and cyclopentyl acetate. The guide is intended for researchers, scientists, and professionals in drug development seeking to understand and apply computational chemistry techniques to the study of small organic molecules.

Introduction

This compound is an ester with applications in the fragrance and flavor industries. Understanding its conformational landscape, electronic properties, and reactivity is crucial for its application and for predicting its behavior in various chemical environments. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful in-silico approach to investigate these properties at the atomic level.[1][2] These computational methods allow for the prediction of molecular structures, vibrational frequencies, and electronic characteristics, providing insights that complement experimental data.[3][4] This guide details the theoretical background, computational protocols, and expected results for a comprehensive quantum chemical study of this compound.

Theoretical Methodology

The primary method for the quantum chemical analysis of organic molecules like this compound is Density Functional Theory (DFT).[2] DFT has become a popular quantum chemical method for analyzing the structure-property relationships of crystalline compounds.[2] This approach is favored for its balance of computational cost and accuracy in predicting the properties of organic systems.[3][5]

A typical computational workflow involves the following steps:

-

Structure Optimization: The initial geometry of this compound is optimized to find the lowest energy conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

-

Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[6] These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data.[7][8]

-

Property Calculations: Once a stable structure is confirmed, various electronic properties are calculated. These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP).[1][9]

The choice of functional and basis set is critical for obtaining accurate results. For organic molecules, the B3LYP hybrid functional is a common and reliable choice.[6][9] A Pople-style basis set, such as 6-311++G(d,p), is often employed to provide a good description of the electronic structure.[6] To simulate the effects of a solvent, a continuum solvation model, such as the SMD model, can be incorporated into the calculations.[5][6]

Data Presentation

The following tables summarize the expected quantitative data from quantum chemical calculations on this compound, based on typical values for similar esters.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.21 Å |

| C-O (ester) | ~1.34 Å | |

| O-C (cyclopentyl) | ~1.45 Å | |

| Bond Angle | O=C-O | ~123° |

| C-O-C | ~117° | |

| Dihedral Angle | C-C-O-C | ~180° (for trans conformer) |

Note: These are representative values and the actual calculated values may vary depending on the specific conformation and computational level of theory.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C=O Stretch | Ester Carbonyl | ~1735 - 1750[8] |

| C-O Stretch | Ester Linkage | ~1150 - 1250 |

| C-H Stretch (sp³) | Cyclopentyl and Propionyl | ~2850 - 3000 |

| CH₂ Scissoring | Methylene Groups | ~1440 - 1470[8] |

Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values.

Table 3: Key Predicted Quantum Chemical Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| HOMO Energy | ~ -9.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~ 1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 11.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[1] |

| Dipole Moment | ~ 1.8 - 2.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.[9] |

Note: These values are highly dependent on the computational method and solvent model used.

Visualization of Computational Workflow

The following diagram illustrates the general workflow for a quantum chemical calculation of this compound.

Caption: General workflow for quantum chemical calculations.

Experimental Protocols

The following provides a detailed, hypothetical protocol for performing a DFT calculation on this compound using the Gaussian software package.[6]

Protocol: DFT Calculation of this compound

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).

-

Perform an initial geometry optimization using a computationally inexpensive force field (e.g., UFF) to obtain a reasonable starting structure.

-

-

Input File Preparation:

-

Create a Gaussian input file (.gjf or .com) with the coordinates of the optimized structure.

-

Specify the route section (the line starting with #p) to define the calculation type, method, and basis set. For a geometry optimization followed by a frequency calculation in the gas phase, the route section would be: #p B3LYP/6-311++G(d,p) Opt Freq

-

Define the charge and multiplicity of the molecule (0 and 1 for neutral, singlet this compound).

-

-

Job Submission and Execution:

-

Submit the input file to the Gaussian program for execution on a high-performance computing cluster.

-

Monitor the progress of the calculation.

-

-

Output Analysis:

-

Upon successful completion, analyze the output file (.log or .out).

-

Geometry Optimization: Verify that the optimization has converged by searching for "Stationary point found."

-

Frequency Calculation: Confirm that there are no imaginary frequencies, which indicates a true energy minimum.

-

Thermochemistry: Extract thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Vibrational Spectra: Visualize the calculated IR and Raman spectra and compare the frequencies of key vibrational modes with experimental data if available.[7][8]

-

Electronic Properties: Examine the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the dipole moment.[1][9]

-

Molecular Orbitals: Visualize the 3D plots of the HOMO and LUMO to understand the regions of electron density involved in chemical reactions.

-

-

Solvation Effects (Optional):

-

To study the molecule in a solvent, add the SCRF keyword to the route section, specifying the solvent model and the solvent. For example, for calculations in water: #p B3LYP/6-311++G(d,p) Opt Freq SCRF=(SMD, Solvent=Water)

-

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust framework for investigating the molecular structure, vibrational properties, and electronic characteristics of this compound. Although direct computational studies on this specific molecule are limited, the methodologies and expected outcomes can be reliably inferred from research on analogous esters. The data and protocols presented in this guide offer a solid foundation for researchers to conduct and interpret computational studies on this compound, ultimately contributing to a deeper understanding of its chemical behavior and potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scirp.org [scirp.org]

- 8. [Study on vibrational spectra of ethyl hexanoate molecule] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Cyclopentyl Propionate using Gas Chromatography with Flame Ionization Detection (GC-FID)

Introduction

Cyclopentyl propionate is an ester known for its fruity aroma, finding applications in the fragrance, flavor, and chemical industries. Accurate quantification of this compound is crucial for quality control, formulation development, and research purposes. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used analytical technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for the quantification of this compound.[1][2][3] This application note provides a comprehensive protocol for the quantification of this compound in a solution, adaptable for various matrices with appropriate sample preparation.

Principle of the Method

This method employs gas chromatography to separate this compound from other components in a sample matrix. The sample is vaporized in a heated inlet and carried by an inert gas (carrier gas) through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase. Following separation, the analyte is detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of organic carbon atoms entering the flame. Quantification is achieved by comparing the peak area of this compound in the sample to that of known calibration standards. An internal standard may be used to improve precision and accuracy.

Experimental Protocols

1. Materials and Reagents

-

This compound: Analytical standard of known purity (e.g., >99%)

-

Internal Standard (IS): (Optional but recommended) A compound not present in the sample with similar chemical properties and a retention time that does not interfere with the analyte or matrix peaks. Examples include undecane, dodecane, or another suitable ester.

-

Solvent: High-purity, volatile organic solvent such as methanol, ethanol, hexane, or ethyl acetate (GC grade or equivalent). The choice of solvent will depend on the sample matrix and solubility.

-

Gases: High-purity helium or hydrogen for the carrier gas, and hydrogen and compressed air for the FID.

2. Instrumentation

A gas chromatograph equipped with a split/splitless injector and a flame ionization detector is required.

3. Chromatographic Conditions

The following table outlines a typical set of GC-FID conditions. These may require optimization based on the specific instrument and column used.

| Parameter | Recommended Setting |

| Column | DB-5, HP-5ms, or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0 - 1.5 mL/min) |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio for higher concentrations) or Splitless (for trace analysis) |

| Injection Volume | 1 µL |

| Oven Program | - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 200 °C- Final Hold: Hold for 5 minutes |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Detector Gases | Hydrogen and Air at manufacturer's recommended flow rates |

4. Preparation of Standard Solutions

-

Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

-

Internal Standard Stock Solution (if used, e.g., 1000 µg/mL): Prepare in a similar manner to the primary stock solution.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical concentration range could be 1, 5, 10, 25, 50, and 100 µg/mL. If an internal standard is used, add a constant concentration to each calibration standard and sample.

5. Sample Preparation

The goal of sample preparation is to extract this compound into a clean solvent suitable for GC analysis.[4][5][6]

-

Liquid Samples (e.g., fragrance oils, beverages): A simple "dilute and shoot" method is often sufficient. Accurately dilute a known weight or volume of the sample in the chosen solvent to bring the expected concentration of this compound within the calibration range. For complex matrices, a liquid-liquid extraction may be necessary to remove interferences.

-

Solid Samples (e.g., powders, polymers): An extraction step is required. This may involve techniques such as sonication or Soxhlet extraction with a suitable solvent. The resulting extract is then diluted as necessary for analysis.

-

Headspace Analysis (for volatile matrices): For analyzing volatile compounds in a solid or liquid matrix without direct injection of the matrix, headspace GC can be employed.[6] The sample is heated in a sealed vial, and the vapor phase is injected into the GC.

6. Analysis Procedure

-

Inject the prepared calibration standards into the GC-FID system, starting with the lowest concentration.

-

Construct a calibration curve by plotting the peak area of this compound (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.

-

Inject the prepared sample solutions.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

The performance of an analytical method is evaluated through validation parameters. The following tables provide representative data that should be expected from a validated GC-FID method for a compound similar to this compound.

Table 1: Linearity and Range

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,900 |

| 100 | 1,525,000 |

| Correlation Coefficient (r²) | >0.995 |

Table 2: Precision and Accuracy

| Parameter | Acceptance Criteria | Typical Result |

| Repeatability (RSD%) | < 2% | 1.2% |

| Intermediate Precision (RSD%) | < 3% | 2.1% |

| Accuracy (Recovery %) | 90 - 110% | 98.5% |

Table 3: Limits of Detection and Quantification

| Parameter | Typical Value (µg/mL) |

| Limit of Detection (LOD) | 0.1 |

| Limit of Quantification (LOQ) | 0.5 |

Visualizations

Caption: Experimental workflow for GC-FID analysis.

Caption: Principle of quantification by GC-FID.

References

Application Note: HPLC Method for the Analysis of Cyclopentyl Propionate

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method developed for the quantitative analysis of Cyclopentyl Propionate. Due to the compound's lack of a significant UV chromophore, a Refractive Index (RI) detector is employed. The method utilizes a reversed-phase C18 column with an isocratic mobile phase of acetonitrile and water, providing a simple, reliable, and reproducible approach for the determination of this compound in various sample matrices. This method is suitable for quality control during production, stability testing, and purity assessment in research and drug development settings.

Introduction

This compound (also known as cypionic acid) is an aliphatic carboxylic acid ester often used in pharmaceutical formulations as a prodrug to enhance the half-life of parent compounds like testosterone and estradiol.[1] Accurate quantification of this compound is crucial for ensuring product quality and consistency. High-Performance Liquid Chromatography (HPLC) is a primary technique for such analyses.

A significant challenge in developing an HPLC method for this compound is its chemical structure, which lacks a chromophore that absorbs light in the typical UV-Visible range (190-900 nm).[2][3] Consequently, standard UV-Vis detectors offer poor sensitivity. To overcome this, the presented method employs a Refractive Index (RI) detector, which is a universal detector that measures the difference in the refractive index between the mobile phase and the analyte eluting from the column.[4][5][6] This makes it ideal for analyzing non-chromophoric compounds.

Experimental

Instrumentation and Consumables

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with:

-

Quaternary Pump

-

Autosampler

-

Column Thermostat

-

Refractive Index Detector (RID)

-

-

Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column.

-

Chemicals & Reagents:

-

This compound Reference Standard (>99% purity)

-

Acetonitrile (HPLC Grade)

-

Deionized Water (18.2 MΩ·cm)

-

-

Software: OpenLab CDS or equivalent chromatography data station.

Chromatographic Conditions

The instrumental parameters were optimized to achieve efficient separation and peak symmetry. As RI detectors are sensitive to changes in mobile phase composition and temperature, an isocratic elution at a constant temperature is mandatory.[2][4]

| Parameter | Condition |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| Detector | Refractive Index Detector (RID) |

| RID Temperature | 35 °C |

| Run Time | 10 minutes |

Protocols

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 65:35). Mix thoroughly.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations of 50, 100, 250, 500, and 750 µg/mL.

Sample Preparation

-

Accurately weigh a sample amount expected to contain approximately 25 mg of this compound into a 50 mL volumetric flask.

-

Add approximately 30 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature, then dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.

Results and Data

The developed method was validated for linearity, precision, and accuracy using the prepared standard solutions. The following table summarizes the illustrative quantitative data obtained.

| Parameter | Result |

| Retention Time (RT) | ~ 5.8 min |

| Linearity Range | 50 - 750 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD, n=6) | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | ~ 15 µg/mL |

| Limit of Quantitation (LOQ) | ~ 50 µg/mL |

Note: Data presented is for illustrative purposes and should be verified experimentally.

Method Development Workflow

The logical workflow for developing this HPLC method is outlined below. The process begins with defining the analytical requirements and proceeds through analyte characterization, method optimization, and validation.

References

- 1. Cypionic acid - Wikipedia [en.wikipedia.org]

- 2. jasco-global.com [jasco-global.com]

- 3. veeprho.com [veeprho.com]

- 4. RI Detector HPLC | SCION Instruments [scioninstruments.com]

- 5. HPLC 偵測器如何運作 | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Differential refractometer - Wikipedia [en.wikipedia.org]

Application Note: Gas Chromatography Method for the Separation of Cyclopentyl Propionate

[AN-GC-001]

Abstract

This application note details a general-purpose gas chromatography (GC) method for the separation and analysis of cyclopentyl propionate. The described protocol is intended for researchers, scientists, and professionals in drug development and related fields. The method utilizes a common capillary GC column and a flame ionization detector (FID), providing a robust starting point for method development and validation.

Introduction

This compound is an ester of interest in various chemical and pharmaceutical applications. Accurate and reliable quantification is crucial for quality control and research purposes. Gas chromatography is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds like esters. This document provides a foundational GC method, including instrument parameters and a general experimental workflow.

Experimental Protocols

A detailed methodology for the gas chromatographic analysis of this compound is provided below. This protocol is a recommended starting point and may require optimization based on the specific analytical instrumentation and sample matrix.

Sample Preparation:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as heptane or ethyl acetate. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range.

-

Sample Dilution: Dilute the sample containing this compound with the same solvent used for the standards to ensure the analyte concentration falls within the calibration range.

Gas Chromatography (GC) Analysis:

The following table summarizes the recommended GC parameters for the analysis of this compound. These parameters are based on typical conditions for the analysis of similar esters.[1]

| Parameter | Recommended Value |

| Column | Non-polar capillary column (e.g., DB-1, HP-5MS, VF-1ms) or a polar column with a polyethylene glycol (PEG) stationary phase (e.g., Carbowax, Omegawax) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | Split/Splitless |

| Injector Temperature | 250 °C |

| Split Ratio | 50:1 (can be optimized based on sample concentration) |

| Injection Volume | 1 µL |

| Oven Program | |

| Initial Temperature | 70 °C, hold for 2 minutes |

| Ramp Rate | 10 °C/min |

| Final Temperature | 240 °C, hold for 5 minutes |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min (constant flow) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2 or He) | 25 mL/min |

Data Analysis:

Identify the this compound peak in the chromatogram based on its retention time, as determined by the analysis of a pure standard. Quantify the analyte by constructing a calibration curve from the peak areas of the prepared standards versus their known concentrations.

Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound.

Caption: Workflow for GC analysis of this compound.

Discussion

The selection of the stationary phase is a critical parameter in gas chromatography. For general-purpose analysis of esters like this compound, a non-polar column such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS) is a good starting point. For potentially better peak shape and resolution, a more polar column, such as a polyethylene glycol (PEG) phase (e.g., Carbowax, Omegawax), can be employed. However, it is important to avoid silylation reagents with PEG columns as they can damage the stationary phase.

The oven temperature program should be optimized to ensure adequate separation from other components in the sample matrix and to achieve a reasonable analysis time. A slower ramp rate can improve resolution, while a faster ramp rate will shorten the run time.[2] The injector and detector temperatures are set high enough to ensure rapid volatilization of the sample and to prevent condensation, respectively.

The choice of carrier gas, either helium or hydrogen, will affect the analysis speed and efficiency. Hydrogen can provide faster analysis times at lower pressures but is flammable. Helium is a safe and common alternative. The flow rate should be optimized for the specific column dimensions to achieve the best separation efficiency.

For detection, a Flame Ionization Detector (FID) is recommended due to its high sensitivity to organic compounds and its wide linear range.[1] For applications requiring definitive identification, a mass spectrometer (MS) can be used as the detector.

Conclusion

This application note provides a comprehensive starting point for the development of a gas chromatography method for the separation and analysis of this compound. The provided parameters and workflow are based on established principles for the analysis of similar ester compounds. Method optimization and validation are essential to ensure the accuracy and reliability of the results for a specific application.

References

Protocol for the Purification of Cyclopentyl Propionate by Fractional Distillation

Application Note

This document provides a detailed protocol for the purification of cyclopentyl propionate by fractional distillation. This method is intended for researchers, scientists, and drug development professionals who require a high-purity sample of the ester, free from starting materials and other potential impurities. This compound is commonly synthesized via Fischer esterification of cyclopentanol with propionic acid, and residual unreacted starting materials are the most probable impurities. Fractional distillation is an effective technique for separating components of a liquid mixture with differing boiling points. Given the significant difference between the boiling point of this compound and its likely impurities, this method provides an efficient means of purification.

Key Physical Properties for Separation

A successful distillation relies on the differences in the boiling points of the components in the mixture. The key physical properties for the purification of this compound are summarized below.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Boiling Point (°C at 12 mmHg) | Density (g/cm³) |

| This compound | 142.20 | 178.1[1] | 130-132[2] | 0.97[1] |

| Propionic acid | 74.08 | 141.2[2] | - | 0.99 |

| Cyclopentanol | 86.13 | 139-140[1] | - | 0.95 |

Experimental Protocol

This protocol outlines the fractional distillation procedure for purifying this compound.

Materials and Equipment

-

Crude this compound

-

Round-bottom flask (appropriate size for the volume of crude product)

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a condenser

-

Thermometer and adapter

-

Receiving flasks

-

Heating mantle with a stirrer

-

Boiling chips or a magnetic stir bar

-

Clamps and stands to secure the apparatus

-

Vacuum adapter and vacuum source (optional, for vacuum distillation)

-

Glass wool for insulation

Pre-Distillation Preparation

-

Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry. The round-bottom flask should be no more than two-thirds full with the crude this compound.

-

Addition of Boiling Chips: Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the crude ester to ensure smooth boiling.

-

Secure the Apparatus: Securely clamp the flask, fractionating column, distillation head, and condenser. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Insulation: For better efficiency, insulate the fractionating column and the neck of the flask with glass wool or aluminum foil.

Distillation Procedure

-

Heating: Begin heating the round-bottom flask gently using the heating mantle.

-

First Fraction (Impurities): As the mixture heats, the component with the lowest boiling point will begin to vaporize first. In this case, a mixture of cyclopentanol and propionic acid is expected to distill at approximately 139-141°C at atmospheric pressure.

-

Temperature Monitoring: Carefully monitor the temperature at the distillation head. The temperature should rise and then stabilize as the first fraction (impurities) distills over.

-

Collecting the First Fraction: Collect this initial fraction in a receiving flask. Continue collecting until the temperature begins to drop, indicating that most of the lower-boiling impurities have been removed.

-

Changing Receiving Flasks: Once the temperature starts to rise again, change the receiving flask to collect the intermediate fraction.

-

Second Fraction (Pure Product): The temperature will then rise and stabilize again at the boiling point of this compound (approximately 178°C at atmospheric pressure). Collect this fraction in a clean, pre-weighed receiving flask. This is the purified product.

-

Stopping the Distillation: Stop the distillation when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

-

Post-Distillation: Allow the apparatus to cool down completely before disassembling. Weigh the collected purified this compound to determine the yield.

Post-Distillation Analysis

The purity of the collected this compound fraction can be assessed using analytical techniques such as:

-

Gas Chromatography (GC): To determine the percentage of purity and detect any remaining impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the purified ester.

-

Infrared (IR) Spectroscopy: To verify the presence of the ester functional group and the absence of hydroxyl (from cyclopentanol) and carboxylic acid groups (from propionic acid).

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the purification of this compound by distillation.

Caption: Workflow for this compound purification.

References

Application Notes and Protocols for Cyclopentyl Propionate in Flavor and Fragrance Research

Introduction to Cyclopentyl Propionate

This compound is an ester formed from the reaction of cyclopentanol and propionic acid. While not a commonly cited ingredient, its chemical structure suggests potential for interesting organoleptic properties. Esters are a critical class of compounds in flavors and fragrances, often imparting fruity, sweet, and floral notes. For instance, the structurally similar allyl cyclohexyl propionate is valued for its pineapple-like scent with green and woody nuances[1]. Based on its components, this compound might be hypothesized to possess a fruity, slightly waxy, and perhaps ethereal aroma profile.

These notes are intended to guide a researcher in the systematic evaluation of a novel or sparsely documented flavor and fragrance ingredient like this compound.

Physicochemical Properties (Hypothetical)

A summary of expected, though not experimentally verified, physicochemical properties is presented in Table 1. These values are critical for formulation, stability testing, and analytical method development.

| Property | Predicted Value/Characteristic | Reference Compound Data (for comparison) |

| Chemical Formula | C8H14O2 | Cyclohexyl Propionate: C9H16O2[2] |

| Molecular Weight | 142.20 g/mol | Cyclohexyl Propionate: 156.22 g/mol [2] |

| Appearance | Colorless to pale yellow liquid | Musk Cyclopentenyl Propionate: Colorless to pale yellow liquid[3] |

| Odor Profile | (Hypothetical) Fruity, pineapple, waxy, slightly green | Cyclohexyl Propionate: Fruity, green, banana, waxy, pineapple[2] |

| Boiling Point | Estimated ~180-200 °C | Musk Cyclopentenyl Propionate: 336-337 °C[3] |

| Solubility | Soluble in alcohol and oils; likely insoluble in water | Musk Cyclopentenyl Propionate: Soluble in alcohol, insoluble in water[3] |

Table 1: Hypothetical Physicochemical Properties of this compound.

Application Areas in Flavor and Fragrance Research

Given its ester structure, this compound could be investigated for its utility in a variety of applications:

-

Flavor Applications:

-

Fruit Flavors: As a potential component in pineapple, apple, or mixed fruit flavor formulations.

-

Beverages: To add a unique fruity top note to juices and soft drinks.

-

Confectionery: For use in hard candies, chewing gum, and gummy candies.

-

-

Fragrance Applications:

-

Fine Fragrances: To introduce a novel fruity or green note in floral or chypre compositions.

-

Personal Care: In shampoos, soaps, and lotions to provide a fresh and fruity scent.

-

Household Products: As a component in air fresheners and cleaning products.

-

Experimental Protocols

The following are detailed protocols for the sensory and analytical evaluation of a novel ester like this compound.

This protocol outlines the steps for determining the flavor profile of this compound in a simple aqueous solution.

Objective: To characterize the organoleptic properties (aroma and taste) of this compound and determine its detection threshold.

Materials:

-

This compound (high purity, >99%)

-

Deionized, odor-free water

-

Sucrose (for sweetness evaluation)

-

Panel of 8-12 trained sensory panelists

-

Glass tasting vessels with lids

-

Pipettes and glassware

Methodology:

-

Stock Solution Preparation: Prepare a 1% solution of this compound in food-grade ethanol.

-

Dilution Series: Create a series of dilutions in deionized water, starting from a concentration where the flavor is clearly perceptible down to a level where it is not. A common starting point for esters is in the parts-per-million (ppm) range.

-

Threshold Testing (Ascending Forced-Choice Method):

-

Present panelists with three samples: two are blanks (water) and one contains a low concentration of the flavorant.

-

Ask panelists to identify the "odd" sample.

-

Increase the concentration in subsequent sets until the panelist can reliably detect the difference. The detection threshold is the concentration at which the substance is detected 50% of the time above chance.

-

-

Flavor Profile Description:

-

Prepare a solution of this compound at a concentration 3-5 times its detection threshold in a 5% sugar-water solution.

-

Present the sample to the trained panel.

-

Panelists will individually describe the aroma (orthonasal) and flavor (retronasal) attributes using a standardized lexicon of terms (e.g., fruity, green, waxy, sweet, chemical).

-

A consensus flavor profile is then developed from the panelists' descriptions.

-

Below is a DOT script for the sensory evaluation workflow.

This protocol describes a method for quantifying this compound in a simple matrix, such as a beverage.

Objective: To develop a reliable method for the quantification of this compound in a liquid matrix.

Materials & Equipment:

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS)

-

SPME (Solid Phase Microextraction) fibers (e.g., DVB/CAR/PDMS)

-

Vials with septa

-

This compound standard

-

Internal standard (e.g., cyclohexyl acetate)

-

Sodium chloride

Methodology:

-

Sample Preparation:

-

Place 5 mL of the liquid sample into a 20 mL headspace vial.

-

Add a known concentration of the internal standard.

-

Add 1g of NaCl to increase the volatility of the analyte.

-

-

SPME Extraction:

-

Place the vial in a heated water bath (e.g., 40°C) with magnetic stirring.

-

Expose the SPME fiber to the headspace of the sample for a set time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

-

-

GC-MS Analysis:

-

Desorb the SPME fiber in the heated GC inlet.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Program the oven temperature to separate the compounds of interest.

-

The mass spectrometer should be operated in SCAN mode to identify the compound and in SIM (Selected Ion Monitoring) mode for quantification, using characteristic ions of this compound and the internal standard.

-

-

Calibration and Quantification:

-

Prepare a series of standards with known concentrations of this compound and a constant concentration of the internal standard.

-

Analyze these standards using the same method.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Calculate the concentration of this compound in the unknown sample using this calibration curve.

-

A DOT script for the GC-MS quantification workflow is provided below.

Mechanism of Action: Olfactory Signaling Pathway

The perception of aroma compounds like this compound is initiated by their interaction with olfactory receptors (ORs) located on olfactory sensory neurons in the nasal cavity. These receptors are a large family of G protein-coupled receptors (GPCRs)[4][5].

The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, which in turn activates an associated G-protein (Golf)[6][7]. This initiates a signaling cascade:

-

The activated Golf stimulates adenylyl cyclase.

-

Adenylyl cyclase converts ATP to cyclic AMP (cAMP).

-

cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of Na+ and Ca2+ ions.

-

This influx depolarizes the neuron, generating an action potential.

-

The action potential travels along the axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.

The following DOT script illustrates this signaling pathway.

Conclusion for Researchers

While this compound is not a well-documented flavor or fragrance ingredient, its ester structure suggests it holds potential for novel sensory profiles. The protocols and information provided here offer a systematic framework for researchers to evaluate its properties. By employing standardized sensory evaluation and robust analytical methods, the potential contributions of new molecules like this compound to the field of flavor and fragrance science can be thoroughly investigated. The study of such novel compounds is essential for the continued innovation and development of new flavor and fragrance creations.

References

- 1. Allyl Cyclohexyl Propionate (2705-87-5) - Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. cyclohexyl propionate, 6222-35-1 [thegoodscentscompany.com]

- 3. musk cyclopentenyl propionate, 84012-64-6 [thegoodscentscompany.com]

- 4. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Olfactory receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Cyclopentyl Propionate Moiety as a Building Block for Pharmaceutical Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

While cyclopentyl propionate itself is primarily recognized as a fragrance and flavoring agent, the constituent chemical groups—the cyclopentyl ring and the propionate ester—are valuable moieties in medicinal chemistry. The cyclopentyl group is a common feature in a variety of therapeutic agents, prized for its ability to introduce conformational rigidity and improve metabolic stability. Similarly, the propionate group can be found in several drugs and is particularly important in the formation of prodrugs to enhance bioavailability.